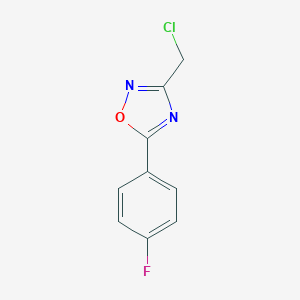

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REASHIJFDMZTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427953 | |

| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166179-37-9 | |

| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 4-Fluorobenzamidoxime

4-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 4-fluorobenzamidoxime. Typical conditions include:

-

Molar ratio : 1:1.2 (nitrile:hydroxylamine)

-

Solvent : Ethanol (95%)

-

Temperature : 80°C, 6–8 hours

The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization using ethanol/water mixtures.

Step 2: Cyclization with Chloroacetyl Chloride

The amidoxime intermediate undergoes cyclization with chloroacetyl chloride in dichloromethane (DCM) or toluene, facilitated by triethylamine (Et₃N) as a base:

-

Molar ratio : 1:1.5 (amidoxime:chloroacetyl chloride)

-

Base : Et₃N (1.2 equivalents)

-

Solvent : DCM or toluene

-

Temperature : 0°C initially, then room temperature for 6 hours, followed by reflux (80–110°C) for 12 hours.

-

Workup : Extraction with DCM, drying over MgSO₄, and column chromatography (hexane/ethyl acetate, 95:5).

Key analytical data :

-

¹H NMR (CDCl₃): δ = 8.07 (d, J = 6.3 Hz, 2H, Ar-H), 7.44–7.51 (m, 3H, Ar-H), 4.72 (s, 2H, CH₂Cl).

-

¹³C NMR : δ = 174.3 (C=N), 168.8 (C-O), 131.5–126.2 (Ar-C), 33.3 (CH₂Cl).

One-Pot Tandem Reaction

Recent advancements employ a one-pot strategy to streamline synthesis, reducing purification steps:

Reaction Conditions

-

Substrates : 4-Fluorobenzonitrile, hydroxylamine hydrochloride, chloroacetyl chloride.

-

Solvent : Acetonitrile (MeCN).

-

Catalyst : Scandium trifluoromethanesulfonate (Sc(OTf)₃, 10 mol%).

-

Temperature : 82°C, 4 hours.

Advantages :

-

Eliminates intermediate isolation.

-

Higher atom economy.

Limitations :

-

Requires stringent stoichiometric control to avoid side products.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for cyclization:

Protocol

-

Amidoxime preparation : Conventional method (Step 1 above).

-

Cyclization :

Characterization :

-

Elemental analysis : Calculated C, 50.14%; H, 2.83%; N, 12.44%; Found C, 49.98%; H, 2.91%; N, 12.27%.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Two-Step Conventional | 86–99 | 18–20 h | ≥98 | High reproducibility |

| One-Pot Tandem | 78–85 | 6–8 h | 95 | Reduced purification steps |

| Microwave-Assisted | 90–94 | 1.5 h | ≥99 | Rapid cyclization |

Critical Reaction Parameters

Solvent Selection

Temperature Control

Scalability and Industrial Considerations

Batch Process Optimization

Continuous Flow Synthesis

Byproduct Analysis and Mitigation

Common Byproducts

Purification Strategies

-

Silica gel chromatography (hexane/ethyl acetate) effectively separates target compounds.

-

Recrystallization : Hexane/DCM (9:1) yields crystals with >99% purity.

Green Chemistry Approaches

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines (R-NH2) in the presence of a base like triethylamine (TEA).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of azides or amines.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies have shown that 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole demonstrates effectiveness against various bacterial strains due to its ability to disrupt cellular functions .

Anticancer Properties

Investigations into the anticancer potential of this compound have revealed promising results. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines .

Inhibitory Effects on Enzymes

The compound has been studied for its inhibitory effects on specific enzymes that are crucial in various metabolic pathways. This property can be leveraged for drug development aimed at treating diseases related to enzyme dysregulation .

Polymer Chemistry

Due to its reactive chloromethyl group, this compound can be utilized in polymer chemistry to create functionalized polymers with enhanced properties. This application is particularly relevant in developing materials with specific thermal or mechanical characteristics .

Photophysical Properties

Research into the photophysical properties of this compound shows that it can be used in the development of photonic devices or sensors due to its ability to absorb and emit light at specific wavelengths .

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Safety data indicates that it may pose risks if ingested or if it comes into contact with skin; thus, appropriate safety measures should be implemented when handling this compound .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or disrupt cellular pathways by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects: Replacement of 4-fluorophenyl (target) with 4-chlorophenyl increases molecular weight by ~16.45 g/mol and lipophilicity (logP ~2.5 vs.

- Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl substituent (CF₃) in the third compound introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity in enzyme inhibition assays .

- Positional Isomerism : 2-Chlorophenyl substitution (vs. 4-fluorophenyl) creates steric hindrance, reducing reactivity in nucleophilic substitution reactions .

SAR Insights :

- Fluorophenyl vs. CF₃-Phenyl : Fluorine’s electronegativity enhances hydrogen bonding in target interactions, while CF₃ groups improve hydrophobic interactions, as seen in apoptosis-inducing derivatives .

- Antimicrobial Activity : Bromophenyl analogs exhibit broader-spectrum antimicrobial activity compared to fluorophenyl derivatives, likely due to increased halogen size and polarizability .

Biological Activity

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (CAS No. 166179-37-9) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 212.61 g/mol

- Storage Conditions : Should be stored in a sealed container under inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Recent research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related oxadiazole compounds highlighted their effectiveness against various bacterial strains and fungi. While specific data on this compound is limited, its structural analogs have shown promising results:

| Compound | Activity | Reference |

|---|---|---|

| N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines | Antiplasmodial activity against Plasmodium falciparum | |

| Novel oxadiazole derivatives | Antimicrobial evaluation |

Anticancer Activity

Oxadiazoles have also been explored for their anticancer potential. A comparative study indicated that certain oxadiazole derivatives exhibited IC values in the micromolar range against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Oxadiazole derivative A | MCF-7 (breast cancer) | 0.65 | |

| Oxadiazole derivative B | A549 (lung cancer) | 2.78 |

These studies suggest that modifications in the oxadiazole structure can enhance biological activity and selectivity towards cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of halogen atoms like fluorine and chlorine has been linked to increased potency in various biological assays:

- Halogen Substitution : The introduction of halogens (e.g., fluorine and chlorine) into the phenyl ring enhances lipophilicity and may improve interaction with biological targets.

- Oxadiazole Core : The oxadiazole ring itself is critical for maintaining biological activity; modifications to this core can significantly alter efficacy.

Case Studies

- Antiplasmodial Activity : A study demonstrated that oxadiazoles with specific substitutions showed potent activity against drug-resistant strains of Plasmodium falciparum, indicating potential for malaria treatment .

- Cytotoxicity Studies : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines comparable to established chemotherapeutics like doxorubicin . These findings underscore the therapeutic potential of oxadiazoles in oncology.

Q & A

Q. What are the established synthetic routes for 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, and what characterization methods validate its purity and structure?

- Methodological Answer : The compound is synthesized via condensation of amidoximes with chlorinated acylating agents. For example, substituted phenylamidoximes react with chloromethyl reagents under reflux in anhydrous solvents (e.g., THF or DCM). Post-synthesis, structural validation employs IR spectroscopy (to confirm C-Cl and oxadiazole ring vibrations), ¹H/¹³C NMR (to identify proton environments and substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis to verify stoichiometry. Yield optimization often involves temperature control (e.g., 60–80°C) and catalytic bases like triethylamine .

Q. How do researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Reproducibility hinges on strict control of reaction parameters:

- Stoichiometric ratios : Maintain a 1:1 molar ratio of amidoxime to chloromethylating agent.

- Solvent purity : Use anhydrous solvents (e.g., THF) to avoid hydrolysis side reactions.

- Reaction monitoring : Track progress via TLC or LC-MS until starting material consumption.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts, such as nitrile derivatives, during the synthesis of this compound?

- Methodological Answer : Byproducts like nitriles can arise from decyanation pathways under specific conditions. For example, reactions with KCN at elevated temperatures (e.g., 80°C) trigger cleavage of the oxadiazole ring, releasing cyanogen intermediates. Mechanistic studies using ¹H/¹³C NMR and HRMS are critical to track these transformations. Computational modeling (e.g., DFT) can further elucidate transition states and energetics .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer : SAR strategies involve:

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate bioactivity.

- Core modification : Introduce pyridyl or thiophene rings at the 5-position to enhance target binding.

- Biological assays : Test apoptosis induction via caspase-3/7 activation assays and cell cycle analysis using flow cytometry (e.g., T47D breast cancer cells). In vivo validation in tumor models (e.g., MX-1 xenografts) assesses pharmacokinetics and efficacy .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they resolved?

- Methodological Answer : Challenges include low solubility in aqueous media and matrix interference. Solutions involve:

- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high specificity.

- Standard curves : Prepare in matched biological matrices (e.g., plasma) to account for matrix effects.

- Validation : Follow FDA/ICH guidelines for precision, accuracy, and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.